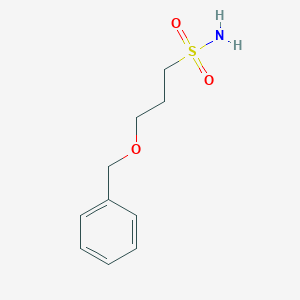

3-(Benzyloxy)propane-1-sulfonamide

Vue d'ensemble

Description

3-(Benzyloxy)propane-1-sulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des sulfonimidates

Les sulfonimidates sont des composés organosulfurés importants qui ont connu un regain d'intérêt en raison de leur utilité en tant qu'intermédiaires pour accéder à d'autres composés organosulfurés. 3-(Benzyloxy)propane-1-sulfonamide peut être utilisé dans la synthèse des sulfonimidates, qui sont ensuite transformés en dérivés comme les sulfonimidamides et les sulfoximines . Ces transformations sont cruciales en chimie médicinale en raison des activités biologiques des composés résultants.

Réactifs de transfert d'alkyle

Ce composé peut agir comme un réactif de transfert d'alkyle pour les acides, les alcools et les phénols . La labilité des sulfonimidates en conditions acides les rend appropriés pour ce rôle, ce qui est significatif dans la synthèse de diverses molécules organiques où le transfert de groupes alkyle est requis.

Synthèse de polymères

En chimie des polymères, les sulfonimidates dérivés de This compound peuvent se décomposer à des températures élevées pour former des polymères de poly(oxothiazène) et des monomères et polymères de thionylphosphazène . Cette application est particulièrement intéressante pour développer de nouveaux matériaux avec des propriétés spécifiques.

Chimie médicinale

Le motif sulfonamide est un outil bien connu en chimie médicinale. Il constitue l'épine dorsale de nombreux agents antibactériens et se retrouve dans une variété d'autres médicaments . La possibilité de remplacer les groupes acide carboxylique et amide par des sulfonamides a été largement utilisée dans le développement de médicaments, faisant de This compound un précurseur précieux dans la synthèse de nouveaux composés médicinaux.

Synthèse organique

En synthèse organique, le groupe sulfonamide peut servir de groupe activateur, de groupe protecteur, de groupe partant et d'échafaudage moléculaire . Cette polyvalence permet la création de molécules organiques complexes, et This compound peut être un élément clé dans de telles stratégies synthétiques.

Activités pharmacologiques

This compound : les dérivés présentent une gamme d'activités pharmacologiques, telles que des activités anti-anhydrase carbonique et anti-dihydroptéroate synthétase . Ces propriétés les rendent aptes à traiter diverses affections, notamment la diurèse, l'hypoglycémie, la thyroïdite, l'inflammation et le glaucome.

Modèles chiraux dans les synthèses asymétriques

Le centre de soufre stéréogène des sulfonimidates dérivés de This compound peut agir comme des modèles chiraux dans les synthèses asymétriques . Cette application est cruciale dans l'industrie pharmaceutique, où la synthèse de médicaments chiraux est essentielle à leur efficacité et à leur sécurité.

Échafaudage moléculaire

La capacité du groupe sulfonamide à agir comme un échafaudage moléculaire signifie qu'il peut être utilisé pour construire des architectures moléculaires complexes . Ceci est particulièrement utile dans le domaine de la découverte de médicaments, où de nouveaux échafaudages sont constamment recherchés pour développer de nouveaux agents thérapeutiques.

Activité Biologique

3-(Benzyloxy)propane-1-sulfonamide is a sulfonamide compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound exhibits a unique structure characterized by a benzyloxy group attached to a propane backbone with a sulfonamide functional group. Its molecular formula is , and it has a molecular weight of 225.28 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to antimicrobial effects.

- Modulation of Ion Channels : Some studies suggest that sulfonamides can modulate ion channels, impacting cellular signaling pathways and potentially leading to therapeutic effects in various diseases.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anti-inflammatory Effects : Sulfonamides have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Potential Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed the antibacterial activity of the compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli (Table 1).

-

In vitro Anti-inflammatory Study :

- Research involving cell lines demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in inflammatory disorders.

-

Anticancer Activity Assessment :

- A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings suggested dose-dependent inhibition of cell growth (Table 2).

Data Tables

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Propriétés

IUPAC Name |

3-phenylmethoxypropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c11-15(12,13)8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDLTMJLYPFHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.